2-Fluoro-5-nitrobenzene-1-sulfonic acid
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Overview
Description
2-Fluoro-5-nitrobenzene-1-sulfonic acid is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitrobenzene-1-sulfonic acid typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Substituting a hydrogen atom with a fluorine atom using reagents like N-fluorobenzenesulfonimide.
Sulfonation: Adding a sulfonic acid group through the reaction with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitro and sulfonic acid groups, the compound is less reactive towards electrophilic substitution.
Nucleophilic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic aromatic substitution, especially under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Fluorination: N-fluorobenzenesulfonimide.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Reduction: Iron and hydrochloric acid.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-Fluoro-5-nitrobenzene-1-sulfonic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitrobenzene-1-sulfonic acid involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups (nitro and sulfonic acid) deactivate the benzene ring towards electrophilic substitution but make it more reactive towards nucleophilic substitution . The fluorine atom further influences the reactivity by stabilizing the transition state during nucleophilic attacks .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-nitrobenzene-1-sulfonic acid
- 2-Fluoro-3-nitrobenzene-1-sulfonic acid
- 2-Fluoro-5-nitrobenzoic acid
Uniqueness
2-Fluoro-5-nitrobenzene-1-sulfonic acid is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The combination of fluorine, nitro, and sulfonic acid groups provides a distinct set of chemical properties that are valuable in various synthetic and industrial processes .
Properties
CAS No. |
82734-01-8 |
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Molecular Formula |
C6H4FNO5S |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-fluoro-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4FNO5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,(H,11,12,13) |
InChI Key |
KDEKLNRJLDFBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)F |
Origin of Product |
United States |
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